
N-Methyl-4-phenoxybenzylamine: A
Comprehensive Physicochemical and Biological

Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Methyl-4-phenoxybenzylamine

Cat. No.: B064334 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methyl-4-phenoxybenzylamine is a secondary amine belonging to the benzylamine class

of organic compounds. Its structure, characterized by a central benzylamine core with a

phenoxy substituent at the 4-position of the benzyl ring and a methyl group on the nitrogen

atom, suggests potential applications in medicinal chemistry and drug discovery. This technical

guide provides a detailed overview of the physicochemical properties, potential synthetic

routes, and predicted biological activity of N-Methyl-4-phenoxybenzylamine, drawing upon

available data for the compound and its structural analogs. The information is presented to

support further research and development efforts involving this molecule.

Physicochemical Properties
While experimental data for some physicochemical properties of N-Methyl-4-
phenoxybenzylamine are not extensively reported in the public domain, a combination of

database information and computational predictions allows for a comprehensive profile. The

hydrochloride salt of a similar compound, 4-(4-Methylphenoxy)benzylamine, is noted to have

enhanced solubility in polar solvents and stability under refrigerated conditions.

Table 1: Physicochemical Data for N-Methyl-4-phenoxybenzylamine
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Property Value Source

IUPAC Name
N-methyl-1-(4-

phenoxyphenyl)methanamine
PubChem

CAS Number 169943-40-2 PubChem

Molecular Formula C₁₄H₁₅NO PubChem

Molecular Weight 213.27 g/mol PubChem

XLogP3 2.8 PubChem (Computed)

Hydrogen Bond Donor Count 1 PubChem (Computed)

Hydrogen Bond Acceptor

Count
2 PubChem (Computed)

Rotatable Bond Count 3 PubChem (Computed)

Experimental Protocols
Synthesis of N-Methyl-4-phenoxybenzylamine via
Reductive Amination
A plausible and widely utilized method for the synthesis of N-Methyl-4-phenoxybenzylamine
is the reductive amination of 4-phenoxybenzaldehyde with methylamine. This two-step, one-pot

reaction involves the formation of an intermediate imine followed by its reduction to the

corresponding amine.

Materials:

4-Phenoxybenzaldehyde

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN),

or Titanium(IV) isopropoxide/NaBH₄)
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Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane (DCM), or 1,2-Dichloroethane

(DCE))

Acetic acid (catalyst, optional)

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Solvents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate

solution, brine)

Procedure:

Imine Formation: Dissolve 4-phenoxybenzaldehyde in an anhydrous solvent within a round-

bottom flask equipped with a magnetic stirrer. Add a solution of methylamine (typically 1.1 to

1.5 equivalents). If desired, a catalytic amount of acetic acid can be added to facilitate imine

formation. The reaction is typically stirred at room temperature for 1-2 hours. Progress can

be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly

add the chosen reducing agent (e.g., sodium borohydride, typically 1.5 to 2.0 equivalents)

portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow

the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the

reaction is complete as indicated by TLC or GC-MS.

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution

of ammonium chloride. If the solvent is immiscible with water (e.g., DCM or DCE), separate

the organic layer. If a water-miscible solvent was used (e.g., methanol), remove the solvent

under reduced pressure and then partition the residue between water and an organic solvent

like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate

solution and brine.

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate

under reduced pressure to obtain the crude product. The crude N-Methyl-4-
phenoxybenzylamine can be further purified by column chromatography on silica gel or by

distillation under reduced pressure.
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Determination of Physicochemical Properties
Standard experimental protocols for determining key physicochemical properties include:

Melting Point: Determined using a calibrated melting point apparatus.

Boiling Point: Determined by distillation at a specific pressure.

Solubility: Assessed by dissolving the compound in various solvents at a known

concentration and temperature, often quantified by techniques like UV-Vis spectroscopy or

High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient): Experimentally determined using the shake-flask

method or estimated by reversed-phase HPLC.

Potential Biological Activity and Signaling Pathway
Based on the biological activity of structurally related compounds, N-Methyl-4-
phenoxybenzylamine is predicted to be an inhibitor of monoamine oxidases (MAOs).[1] MAOs

are a family of enzymes responsible for the degradation of monoamine neurotransmitters such

as dopamine, norepinephrine, and serotonin.[2] Inhibition of these enzymes leads to an

increase in the concentration of these neurotransmitters in the brain, a mechanism of action for

several antidepressant and anti-Parkinson's disease drugs.[2]

A study on 4-(O-Benzylphenoxy)-N-methylbutylamine, a compound with a similar

pharmacophore, demonstrated its ability to inhibit both MAO-A and MAO-B.[1] Specifically, it

was found to be a competitive inhibitor of MAO-A and a noncompetitive inhibitor of MAO-B.[1]

Proposed Signaling Pathway: Monoamine Oxidase
Inhibition
The diagram below illustrates the proposed mechanism of action for N-Methyl-4-
phenoxybenzylamine as a monoamine oxidase inhibitor.
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Caption: Proposed mechanism of N-Methyl-4-phenoxybenzylamine as a monoamine oxidase

inhibitor.

Experimental Workflow for Biological Activity Screening
The following diagram outlines a general workflow for screening the biological activity of N-
Methyl-4-phenoxybenzylamine, with a focus on its potential as a monoamine oxidase

inhibitor.
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Caption: General experimental workflow for evaluating the biological activity of N-Methyl-4-
phenoxybenzylamine.

Conclusion
N-Methyl-4-phenoxybenzylamine presents as a molecule of interest for further investigation

in the field of medicinal chemistry. The predicted physicochemical properties and established

synthetic routes provide a solid foundation for its preparation and characterization. The

potential for this compound to act as a monoamine oxidase inhibitor, based on the activity of

structural analogs, offers a compelling rationale for its biological evaluation. The experimental

protocols and workflows outlined in this guide are intended to facilitate future research into the

therapeutic potential of N-Methyl-4-phenoxybenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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